8-(dimethylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
This purine-2,6-dione derivative is a structurally complex molecule characterized by:
- A dimethylamino group at the 8-position of the purine ring.
- A 3-(3,4-dimethylphenoxy)-2-hydroxypropyl substituent at the 7-position.
- Methyl groups at the 1- and 3-positions.
The compound belongs to a class of purine derivatives known for their diverse biological activities, including kinase inhibition and modulation of enzymatic pathways.
Properties
IUPAC Name |
8-(dimethylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4/c1-12-7-8-15(9-13(12)2)29-11-14(26)10-25-16-17(21-19(25)22(3)4)23(5)20(28)24(6)18(16)27/h7-9,14,26H,10-11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQMHQZBCQRZMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2N(C)C)N(C(=O)N(C3=O)C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings:
The 8-dimethylamino group offers superior hydrogen-bonding capacity and basicity relative to 8-amino () or benzylamino () groups, which correlates with higher PDK1 inhibition .
Kinase Inhibition Profiles: The target compound’s structural similarity to Boehringer Ingelheim’s purine derivatives () suggests nanomolar-range IC₅₀ values against PDK1 and IRAK-4, though explicit data are unavailable in the provided evidence. In contrast, compounds with bulkier substituents (e.g., benzylamino in ) show reduced potency due to steric hindrance .
Physicochemical Properties :
- The 2-hydroxypropyl linker in the target compound likely improves solubility compared to rigid propyl or dipropyl chains (), balancing hydrophilicity and membrane permeability .
Research Implications and Gaps
- Target Selectivity: While the compound’s dimethylphenoxy and dimethylamino groups suggest strong PDK1 affinity, direct comparative studies with IRAK isoforms are needed to confirm selectivity.
- Synthetic Feasibility : highlights challenges in synthesizing 7,8-disubstituted purine derivatives; the target compound’s complex substituents may require optimized routes for scalability .
- Biological Validation: No in vivo data are available in the provided evidence. Testing in models of inflammation or cancer (as in ) is critical for advancing this compound .
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